2-(Difluoromethyl)-6-fluorobenzaldehyde
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Overview
Description
The compound “2-(Difluoromethyl)-6-fluorobenzaldehyde” likely belongs to the class of organic compounds known as difluoromethylated aromatics . Difluoromethylation is a process that introduces a difluoromethyl group (CF2H) into a molecule . This group is isosteric and isopolar to the –OH and –SH groups, acting as a lipophilic hydrogen bond donor .
Synthesis Analysis
Difluoromethylation processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Chemical Reactions Analysis
Difluoromethylation reactions have been accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions .Scientific Research Applications
Difluoromethylation Processes
The compound could be used in difluoromethylation processes, where X–CF2H bond formation is a key step . This field of research has seen significant advances, with methods developed for transferring CF2H to C(sp2) sites .
Minisci-Type Radical Chemistry
2-(Difluoromethylation)-6-fluorobenzaldehyde could be used in Minisci-type radical chemistry. This strategy is best applied to heteroaromatics and involves the difluoromethylation of C(sp2)–H bonds .
Construction of C(sp3)–CF2H Bonds
The compound could be used in the construction of C(sp3)–CF2H bonds. While examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared, cases of stereoselective difluoromethylation are still limited .
Site-Selective Installation on Large Biomolecules
An exciting application could be the precise site-selective installation of CF2H onto large biomolecules such as proteins .
Photocatalytic Difluoromethylation Reactions
The compound could be used in photocatalytic difluoromethylation reactions. These reactions can be accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions .
Synthesis of Organofluorine Compounds
The compound could be used in the synthesis of organofluorine compounds, which are of considerable importance in pharmaceutical, agrochemical, and materials science .
Future Directions
properties
IUPAC Name |
2-(difluoromethyl)-6-fluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O/c9-7-3-1-2-5(8(10)11)6(7)4-12/h1-4,8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYFZVTWZNUBIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)-6-fluorobenzaldehyde |
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